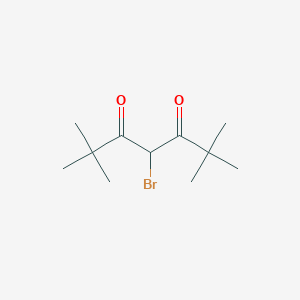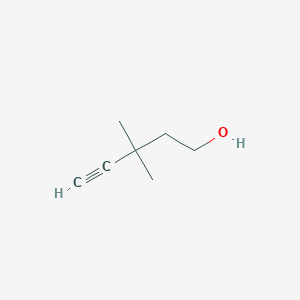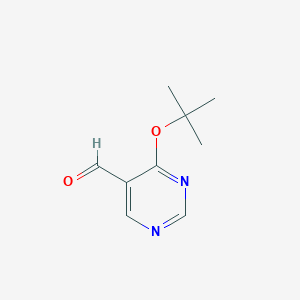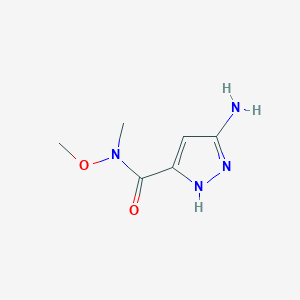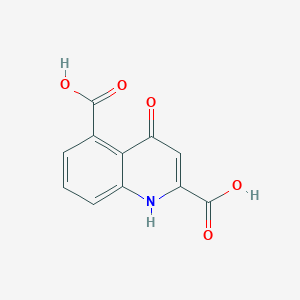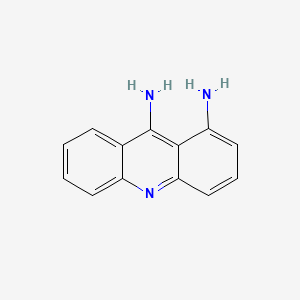
1,9-Acridinediamine
描述
1,9-Acridinediamine is an organic compound belonging to the acridine family. It is characterized by the presence of two amino groups attached to the acridine ring at positions 1 and 9. This compound is known for its vibrant yellow color and has been widely studied for its various biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
1,9-Acridinediamine can be synthesized through several methods. One common approach involves the Ullmann condensation of 2-chlorobenzoic acid with aniline, followed by cyclization using phosphorus oxychloride (POCl₃). The resulting 9-chloroacridine is then subjected to nucleophilic substitution with ammonia to yield 1,9-diaminoacridine .
Industrial Production Methods
Industrial production of 1,9-diaminoacridine typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
1,9-Acridinediamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acridine derivatives with different functional groups.
Reduction: Reduction reactions can modify the amino groups, leading to the formation of different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various acridine derivatives with modified functional groups, which can exhibit different chemical and biological properties.
科学研究应用
1,9-Acridinediamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other acridine derivatives.
Biology: The compound has been studied for its interactions with DNA and its potential as an anticancer agent.
Medicine: It has shown promise in the treatment of certain types of cancer and as an antimicrobial agent.
Industry: This compound is used in the production of dyes and pigments due to its vibrant color.
作用机制
1,9-Acridinediamine exerts its effects primarily through intercalation with DNA. This intercalation disrupts DNA synthesis and leads to high levels of mutation in the copied DNA strands, preventing bacterial reproduction . The compound’s ability to intercalate with DNA also makes it a potential anticancer agent, as it can inhibit the proliferation of cancer cells .
相似化合物的比较
Similar Compounds
3,6-Diaminoacridine: Another acridine derivative with similar properties but different substitution positions.
9-Aminoacridine: A related compound with a single amino group at position 9.
Ethacridine Lactate: An acridine derivative used as an antiseptic.
Uniqueness
1,9-Acridinediamine is unique due to its dual amino groups at positions 1 and 9, which confer distinct chemical and biological properties. This structural feature allows for versatile chemical modifications and enhances its potential as a therapeutic agent.
属性
CAS 编号 |
23043-60-9 |
|---|---|
分子式 |
C13H11N3 |
分子量 |
209.25 g/mol |
IUPAC 名称 |
acridine-1,9-diamine |
InChI |
InChI=1S/C13H11N3/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h1-7H,14H2,(H2,15,16) |
InChI 键 |
NDNCMVVGTGZIMI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3N)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
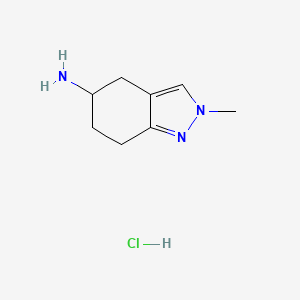
![Benzenamine, 2-[(2-bromo-4-chlorophenyl)methoxy]-, hydrochloride](/img/structure/B8688377.png)
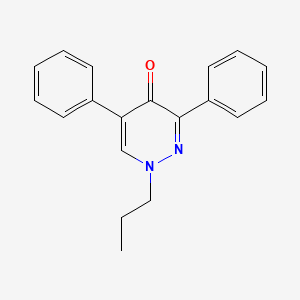
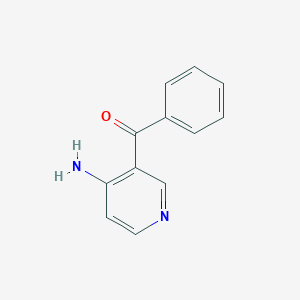
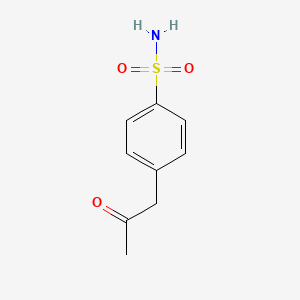
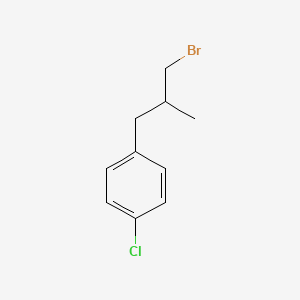
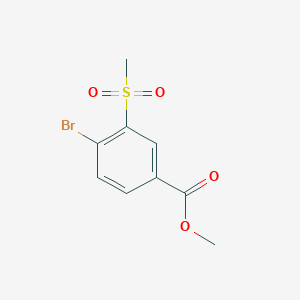
![2-(1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine trihydrochloride](/img/structure/B8688400.png)
